1,1,7-Trimethyl-6,8-dinitro-1,2,3,4-tetrahydronaphthalene
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Overview
Description
1,1,7-Trimethyl-6,8-dinitro-1,2,3,4-tetrahydronaphthalene is a chemical compound that belongs to the class of tetrahydronaphthalenes This compound is characterized by the presence of three methyl groups and two nitro groups attached to the tetrahydronaphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,7-Trimethyl-6,8-dinitro-1,2,3,4-tetrahydronaphthalene typically involves the nitration of 1,1,7-trimethyl-1,2,3,4-tetrahydronaphthalene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the selectivity and overall production of this compound.
Chemical Reactions Analysis
Types of Reactions
1,1,7-Trimethyl-6,8-dinitro-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro groups can yield amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be facilitated using reagents like bromine or chlorine under appropriate conditions.
Major Products
The major products formed from these reactions include various nitro, amine, and halogenated derivatives of the original compound.
Scientific Research Applications
1,1,7-Trimethyl-6,8-dinitro-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1,7-Trimethyl-6,8-dinitro-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The nitro groups can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
1,1,6-Trimethyl-1,2,3,4-tetrahydronaphthalene: Similar in structure but lacks the nitro groups.
6-Acetyl-1,1,2,4,4,7-hexamethyltetralin: Contains additional methyl groups and an acetyl group.
Uniqueness
1,1,7-Trimethyl-6,8-dinitro-1,2,3,4-tetrahydronaphthalene is unique due to the presence of both methyl and nitro groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
92109-16-5 |
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Molecular Formula |
C13H16N2O4 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
4,4,6-trimethyl-5,7-dinitro-2,3-dihydro-1H-naphthalene |
InChI |
InChI=1S/C13H16N2O4/c1-8-10(14(16)17)7-9-5-4-6-13(2,3)11(9)12(8)15(18)19/h7H,4-6H2,1-3H3 |
InChI Key |
IMVUDWIUQYINHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2CCCC(C2=C1[N+](=O)[O-])(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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